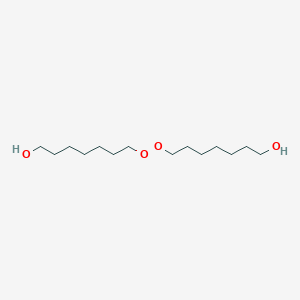
Ethylenebisacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebisacrylamide (EBAA) is a chemical compound that is widely used in scientific research for a variety of purposes. It is a cross-linking agent that is commonly used in gel electrophoresis, a technique used to separate and analyze DNA, RNA, and proteins. EBAA is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery. In
作用機序
Ethylenebisacrylamide acts as a cross-linking agent by forming covalent bonds between polymer chains. In gel electrophoresis, Ethylenebisacrylamide is used to cross-link polyacrylamide gels, which provides a matrix for the separation of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide is used to cross-link polymer chains to form a three-dimensional network that can absorb and retain large amounts of water.
Biochemical and Physiological Effects
Ethylenebisacrylamide is generally considered to be non-toxic and has low levels of cytotoxicity. However, it should be handled with care as it can cause skin and eye irritation. In gel electrophoresis, Ethylenebisacrylamide can affect the mobility of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide can affect the swelling behavior and mechanical properties of the hydrogel.
実験室実験の利点と制限
Ethylenebisacrylamide has several advantages for use in lab experiments. It is a highly efficient cross-linking agent that can be used in small quantities to achieve a high degree of cross-linking. It is also a relatively inexpensive reagent that is readily available from chemical suppliers. However, Ethylenebisacrylamide has some limitations for use in lab experiments. It can be difficult to dissolve in water, which can lead to clumping and uneven cross-linking. It can also affect the mobility of biomolecules in gel electrophoresis, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of Ethylenebisacrylamide in scientific research. One area of interest is the development of new hydrogels for tissue engineering and drug delivery. Researchers are exploring the use of Ethylenebisacrylamide in combination with other cross-linking agents to create hydrogels with specific properties such as mechanical strength and degradation rate. Another area of interest is the development of new methods for gel electrophoresis. Researchers are exploring the use of Ethylenebisacrylamide in combination with other reagents to improve the resolution and sensitivity of gel electrophoresis. Additionally, researchers are exploring the use of Ethylenebisacrylamide in other applications such as chromatography and microfluidics.
合成法
Ethylenebisacrylamide is synthesized by the reaction of acrylamide and ethylene glycol dimethacrylate (EGDMA) in the presence of a catalyst such as ammonium persulfate. The reaction proceeds via free radical polymerization, resulting in the formation of a cross-linked polymer.
科学的研究の応用
Ethylenebisacrylamide is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in gel electrophoresis, which is a technique used to separate and analyze DNA, RNA, and proteins. Ethylenebisacrylamide is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery.
特性
CAS番号 |
16783-47-4 |
|---|---|
分子式 |
AlCl4Cs |
分子量 |
132.16 g/mol |
IUPAC名 |
ethenyl(phenyl)diazene |
InChI |
InChI=1S/C8H8N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7H,1H2 |
InChIキー |
IQIJRJNHZYUQSD-UHFFFAOYSA-N |
SMILES |
C=CN=NC1=CC=CC=C1 |
正規SMILES |
C=CN=NC1=CC=CC=C1 |
同義語 |
ETHYLENEBISACRYLAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)


